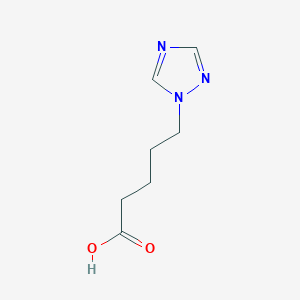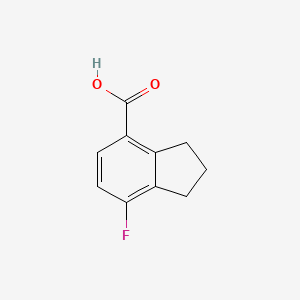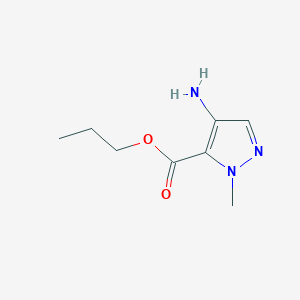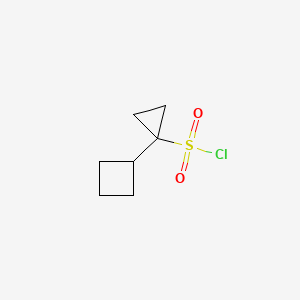
1-Cyclobutylcyclopropane-1-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclobutylcyclopropane-1-sulfonyl chloride is a chemical compound with the molecular formula C_7H_12ClO_2S. It is a sulfonyl chloride derivative, characterized by its unique structure that includes a cyclobutyl group attached to a cyclopropane ring, with a sulfonyl chloride functional group. This compound is primarily used in organic synthesis and various industrial applications due to its reactivity and versatility.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Cyclobutylcyclopropane-1-sulfonyl chloride can be synthesized through several methods, including:
Halogenation of Cyclopropane Derivatives: One common method involves the halogenation of cyclopropane derivatives followed by subsequent reactions to introduce the sulfonyl chloride group.
Sulfonylation Reactions: Another approach is the sulfonylation of cyclopropane derivatives using reagents like thionyl chloride (SOCl_2) in the presence of a suitable catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound typically involves large-scale reactions under controlled conditions to ensure high yield and purity. The process may include the use of specialized reactors and purification techniques to achieve the desired product.
Análisis De Reacciones Químicas
Types of Reactions: 1-Cyclobutylcyclopropane-1-sulfonyl chloride undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl chlorides or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonyl chloride group to sulfonic acids or other reduced forms.
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the sulfonyl chloride group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H_2O_2) and sodium hypochlorite (NaOCl).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH_4) and sodium borohydride (NaBH_4) are often used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions, typically under mild to moderate reaction conditions.
Major Products Formed:
Oxidation Products: Sulfonyl chlorides, sulfonic acids, and other oxidized derivatives.
Reduction Products: Sulfonic acids, sulfinic acids, and other reduced forms.
Substitution Products: Amides, esters, thioethers, and other substituted derivatives.
Aplicaciones Científicas De Investigación
1-Cyclobutylcyclopropane-1-sulfonyl chloride has various applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis to introduce sulfonyl chloride groups into other molecules.
Biology: The compound can be employed in the study of biological systems, particularly in the modification of biomolecules.
Industry: The compound is utilized in the production of specialty chemicals, agrochemicals, and other industrial products.
Mecanismo De Acción
The mechanism by which 1-cyclobutylcyclopropane-1-sulfonyl chloride exerts its effects involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to participate in various chemical reactions, forming products through substitution, oxidation, and reduction processes.
Molecular Targets and Pathways:
Nucleophilic Substitution: The sulfonyl chloride group can react with nucleophiles, leading to the formation of various substituted products.
Oxidation and Reduction Pathways: The compound can undergo oxidation and reduction reactions, involving different molecular pathways and intermediates.
Comparación Con Compuestos Similares
Methanesulfonyl chloride (CH_3ClO_2S)
Propanesulfonyl chloride (C_3H_7ClO_2S)
Butanesulfonyl chloride (C_4H_9ClO_2S)
Pentanesulfonyl chloride (C_5H_11ClO_2S)
Propiedades
Fórmula molecular |
C7H11ClO2S |
|---|---|
Peso molecular |
194.68 g/mol |
Nombre IUPAC |
1-cyclobutylcyclopropane-1-sulfonyl chloride |
InChI |
InChI=1S/C7H11ClO2S/c8-11(9,10)7(4-5-7)6-2-1-3-6/h6H,1-5H2 |
Clave InChI |
ACFNRRRYBYQZQS-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C1)C2(CC2)S(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


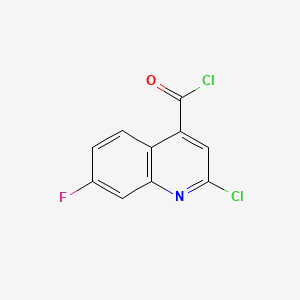
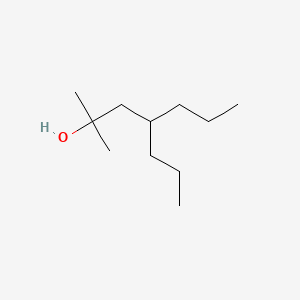
![(7-Chlorobenzo[b]thiophen-3-yl)methanamine](/img/structure/B15323583.png)
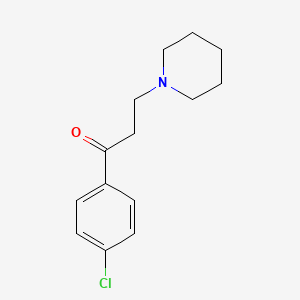
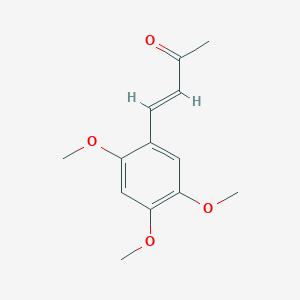
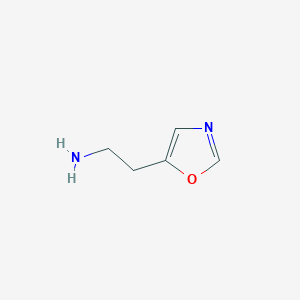
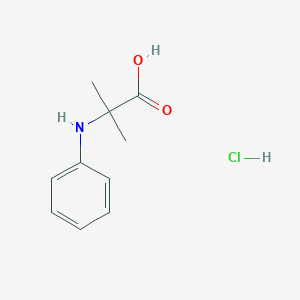
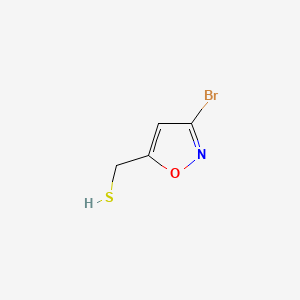

![4',5'-Dihydro-1'H-spiro[cyclobutane-1,6'-pyrrolo[3,4-C]pyrazol]-3'-amine](/img/structure/B15323643.png)
![2-(2,2-Dimethylpropyl)-8-ethylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B15323644.png)
